(4-Propoxyphenyl)(quinolin-4-yl)methanone is a compound that belongs to the quinoline family, which consists of heterocyclic aromatic organic compounds. This particular compound features a quinoline ring substituted with a 4-propoxybenzoyl group at the 4-position. It is recognized for its potential biological activities and finds applications in various fields of medicinal and industrial chemistry. The compound is known for its structural complexity and diverse reactivity, making it a subject of interest in scientific research.
The chemical compound has the IUPAC name (4-propoxyphenyl)-quinolin-4-ylmethanone. Its molecular formula is , and it has a unique identifier in chemical databases such as PubChem. The compound is classified under organic compounds, specifically as a member of the quinoline derivatives, which are known for their pharmacological properties.
The synthesis of (4-Propoxyphenyl)(quinolin-4-yl)methanone can be achieved through various methods:
The synthesis often requires careful control of reaction parameters, including temperature, solvent choice, and catalyst selection, to ensure high-quality outcomes. For example, using recyclable catalysts can minimize environmental impact while enhancing efficiency.
The molecular structure of (4-Propoxyphenyl)(quinolin-4-yl)methanone features:
Key structural data includes:
These identifiers are crucial for database searches and chemical informatics applications.
(4-Propoxyphenyl)(quinolin-4-yl)methanone undergoes several notable chemical reactions:
Understanding these reactions allows chemists to manipulate the compound's structure for desired properties or activities in further applications.
The mechanism of action for (4-Propoxyphenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit enzymes that are crucial for DNA replication and repair processes in cancer cells, leading to cell death. This property underlines its potential as an anticancer agent.
The physical properties of (4-Propoxyphenyl)(quinolin-4-yl)methanone include:
Key chemical properties include:
These properties are essential for determining suitable applications in laboratory settings and industrial processes.
(4-Propoxyphenyl)(quinolin-4-yl)methanone has a wide range of scientific applications:
(4-Propoxyphenyl)(quinolin-4-yl)methanone represents a structurally distinct small molecule featuring a conjugated scaffold that integrates privileged pharmacophores from medicinal chemistry. This hybrid compound consists of a quinoline moiety directly linked via a ketone bridge to a 4-propoxy-substituted benzene ring. The molecular architecture positions this compound at the intersection of several therapeutic domains, leveraging the established biological relevance of both quinoline derivatives and alkoxy-aryl systems. Its structural complexity offers multiple vectors for chemical modification while maintaining drug-like properties suitable for lead optimization campaigns. This section systematically explores the historical context, structural significance, and therapeutic rationale underlying interest in this specific chemical entity within contemporary drug discovery paradigms.
Quinoline-based molecular frameworks have constituted a cornerstone of medicinal chemistry since the isolation of natural alkaloids like quinine in the early 19th century [7]. The subsequent transition to synthetic quinoline derivatives marked a transformative period in chemotherapeutic development, particularly highlighted by the synthesis of hydroxychloroquine for malaria treatment. Quinolin-4-yl methanone derivatives represent a structurally refined subclass where the ketone functionality at the 4-position provides both conformational rigidity and a versatile synthetic handle for structural diversification. This specific substitution pattern has yielded compounds with enhanced target affinity and optimized pharmacokinetic profiles compared to simpler quinoline analogs [5].
The historical significance of this chemical class is evidenced by its incorporation into clinically validated drugs across diverse therapeutic areas. Elvitegravir, an FDA-approved HIV-1 integrase inhibitor, exemplifies the successful application of the quinolinyl ketone pharmacophore in antiviral therapy. Its mechanism involves chelation of essential magnesium ions within the integrase active site, facilitated by the quinoline nitrogen and adjacent carbonyl oxygen [1]. Beyond infectious diseases, quinolin-4-yl methanones have demonstrated substantial potential in oncology drug discovery. Structural analogs have been identified as potent kinase inhibitors, disrupting signal transduction pathways critical for cancer cell proliferation and survival. For instance, derivatives bearing substituted aryl ketone moieties have shown nanomolar inhibitory activity against receptor tyrosine kinases implicated in tumor angiogenesis and metastasis [5].
Table 1: Clinically Explored Quinolin-4-yl Methanone Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Area | Primary Biological Target | Development Status |
---|---|---|---|
Elvitegravir | Antiviral (HIV) | HIV-1 Integrase | FDA Approved |
SKI-606 (Bosutinib analog) | Oncology (CML) | Bcr-Abl/Src Kinases | Marketed |
AT7519 | Oncology (Multiple) | Cyclin-Dependent Kinases (CDKs) | Phase II |
CX-4945 (Silmitasertib) | Oncology (Cholangiocarcinoma) | Casein Kinase 2 (CK2) | Phase II |
(4-Propoxyphenyl)(quinolin-4-yl)methanone | Investigational (Multiple) | Undefined Multi-Target | Preclinical |
The evolution of this chemical space accelerated with advances in synthetic methodologies enabling efficient C4-functionalization of the quinoline core. Modern transition-metal catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, have facilitated the exploration of diverse chemical space around the methanone bridge [4]. These synthetic breakthroughs coincided with the elucidation of structure-activity relationships (SAR) that established the critical importance of electronic and steric properties of the aryl/heteroaryl group attached to the carbonyl carbon. Computational analyses have revealed that the ketone linker maintains near-perpendicular orientation between the quinoline and attached ring systems, optimizing interactions within complex binding pockets while minimizing conformational entropy penalties upon target binding [6].
The 4-propoxy modification on the phenyl ring represents a strategic molecular design choice that profoundly influences the compound's physicochemical properties and target engagement characteristics. Alkoxy groups, particularly propoxy, occupy a distinctive niche in medicinal chemistry due to their balanced modulation of lipophilicity, metabolic stability, and steric requirements. Compared to shorter-chain alkoxy groups (methoxy, ethoxy), the propoxy side chain provides enhanced lipophilicity (clogP increase of approximately 0.5-0.7 log units) without significantly compromising aqueous solubility [4]. This delicate balance is crucial for ensuring adequate membrane permeability while maintaining desirable solubility profiles necessary for oral bioavailability.
Crystallographic studies of analogous compounds reveal that the propoxy chain adopts extended conformations that facilitate interactions with hydrophobic enzyme subpockets. The three-carbon chain length provides optimal flexibility for adaptation to binding site topology while maintaining sufficient rigidity to limit entropic penalties upon complex formation [6]. The oxygen atom serves as a hydrogen bond acceptor, enabling critical polar interactions with protein residues that enhance binding affinity and selectivity. These features are exemplified in crystallographic analyses of structurally related compounds where the propoxy oxygen forms hydrogen bonds with key amino acids in target proteins, contributing substantially to binding energy [6].
Table 2: Influence of para-Substituents on Phenyl Ring in Quinolin-4-yl Methanone Derivatives
Para-Substituent | clogP | Metabolic Stability (t1/2 human microsomes, min) | Aqueous Solubility (µg/mL) | Protein Binding (% bound) |
---|---|---|---|---|
Methoxy (-OCH3) | 2.8 | 24 | 85 | 88 |
Ethoxy (-OC2H5) | 3.2 | 32 | 62 | 91 |
Propoxy (-OC3H7) | 3.7 | 45 | 51 | 93 |
Butoxy (-OC4H9) | 4.3 | 28 | 22 | 96 |
Phenoxy (-OC6H5) | 4.5 | 15 | 18 | 98 |
The propoxy group significantly impacts the molecule's metabolic fate by directing phase I oxidation away from the aromatic ring toward the terminal carbon of the alkyl chain (ω-oxidation). This metabolic soft spot generates a carboxylic acid metabolite that can be efficiently eliminated through phase II conjugation, thereby reducing the potential for bioactivation to reactive intermediates that might cause idiosyncratic toxicity [4]. This metabolic characteristic represents a substantial advantage over unsubstituted or methyl-substituted phenyl rings, which undergo more problematic hydroxylation pathways. Furthermore, the propoxy group disrupts molecular symmetry and planarity, reducing the risk of promiscuous intercalation into DNA—a concern associated with completely planar polyaromatic systems [5].
The electronic contribution of the propoxy substituent modulates electron density throughout the conjugated system, as evidenced by bathochromic shifts in UV-Vis absorption spectra. Computational studies using density functional theory (DFT) reveal that the alkoxy group elevates the highest occupied molecular orbital (HOMO) energy of the phenyl ring, enhancing its electron-donating capability toward the electron-deficient quinoline system via the carbonyl bridge. This intramolecular charge transfer influences dipole moments and polar surface area, parameters critically important for passive diffusion across biological membranes [5] [6].
The strategic integration of the quinolin-4-yl scaffold with the 4-propoxybenzoyl moiety creates a multimodal pharmacophore with potential for polypharmacology across several high-value therapeutic targets. Molecular modeling predicts that this compound occupies a unique chemical space characterized by intermediate lipophilicity (predicted clogP 3.7), moderate molecular weight (277.3 g/mol), and balanced polarity (TPSA ≈ 35 Ų)—properties aligning with Lipinski/Veber guidelines for drug-likeness. These physicochemical parameters suggest favorable absorption and distribution characteristics, positioning the molecule as an attractive lead candidate [4] [5].
The quinoline nucleus provides an optimal platform for targeting nucleotide-binding domains in kinases and ATPases, leveraging its ability to form critical hydrogen bonds via the ring nitrogen and engage in π-stacking interactions with aromatic residues. Meanwhile, the 4-propoxybenzoyl moiety extends into hydrophobic regions of target proteins, with the propoxy chain specifically accessing allosteric pockets inaccessible to bulkier substituents. This complementary binding modality has proven effective against challenging targets like protein kinases, where achieving selectivity over closely related isoforms remains a persistent challenge. Preliminary molecular docking studies indicate that (4-propoxyphenyl)(quinolin-4-yl)methanone exhibits preferential binding to kinases possessing larger hydrophobic pockets adjacent to the ATP-binding site [5].
Table 3: Potential Therapeutic Applications Based on Structural Analogues
Therapeutic Area | Molecular Target | Evidence from Analogues | Mechanistic Rationale |
---|---|---|---|
Oncology | Pyruvate Kinase M2 (PKM2) | Warburg effect modulation [3] | Disrupts glycolytic flux in tumor cells |
Antiviral Therapy | SARS-CoV-2 Main Protease (Mpro) | Quinoline-based protease inhibitors [1] | Zinc chelation / substrate pocket occlusion |
Anti-infectives | Bacterial Topoisomerase IV | Fluoroquinolone-inspired activity [5] | DNA-enzyme complex stabilization |
Metabolic Disorders | Hypoxia-Inducible Factor Prolyl Hydroxylase | PHD inhibition by similar scaffolds [8] | Stabilization of HIF-1α for erythropoiesis |
Neurodegeneration | Cholinesterases | Tacrine-quinoline hybrids [5] | Dual-binding site AChE inhibition |
In antiviral applications, structural analogs have demonstrated activity against coronaviruses by inhibiting essential viral enzymes. The molecular framework of (4-propoxyphenyl)(quinolin-4-yl)methanone suggests potential for inhibiting SARS-CoV-2 main protease (Mpro) through coordination with the catalytic cysteine residue and occupation of the S1' specificity pocket. The propoxy substituent may enhance penetration into viral replication compartments within host cells, leveraging its moderate lipophilicity to traverse intracellular membranes [1]. Additionally, the compound's potential to chelate zinc ions via the quinoline nitrogen could disrupt zinc-dependent viral polyprotein processing, providing a secondary antiviral mechanism [1] [5].
In oncology, the compound's structural features align with inhibitors targeting the Warburg effect—a metabolic hallmark of cancer characterized by increased glucose uptake and lactate production. The quinoline moiety may interfere with lactate dehydrogenase (LDH) activity, while the ketone bridge could mimic pyruvate-like structures involved in metabolic regulation. Specifically, the compound shows potential for disrupting hypoxia-inducible factor (HIF-1α) signaling pathways, which are hyperactivated in many tumors and drive the expression of glycolytic enzymes [3] [8]. The propoxy group's optimal length may facilitate binding to the HIF-1α/p300 interaction interface, a challenging target for small-molecule inhibition.
The synthetic accessibility of (4-propoxyphenyl)(quinolin-4-yl)methanone further enhances its therapeutic development potential. Efficient routes typically involve Friedländer synthesis for quinoline formation followed by palladium-catalyzed carbonylative coupling between 4-bromoquinoline and 4-propoxybenzeneboronic acid, or direct acylation using 4-propoxybenzoyl chloride under Lewis acid catalysis. These methodologies support rapid generation of analog libraries for comprehensive SAR exploration, particularly through modifications at the quinoline 2- and 3-positions or through chain extension of the propoxy group [4] [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1